molecular formula C23H25N5O4S2 B2986174 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 958963-16-1

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2986174
CAS No.: 958963-16-1
M. Wt: 499.6
InChI Key: WKKLXYJSYPCFFA-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core, combining an imidazo[1,2-c]quinazolinone scaffold with a propan-2-yl substituent at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide side chain is further functionalized with a 4-sulfamoylphenyl ethyl group, a structural motif commonly associated with sulfonamide-based pharmaceuticals. The sulfamoyl group may enhance solubility or target binding, similar to sulfonamide drugs, though specific mechanistic studies are lacking.

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-14(2)20-22(30)28-21(27-20)17-5-3-4-6-18(17)26-23(28)33-13-19(29)25-12-11-15-7-9-16(10-8-15)34(24,31)32/h3-10,14,20H,11-13H2,1-2H3,(H,25,29)(H2,24,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKLXYJSYPCFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper salts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Substituents Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone 2-Propan-2-yl, 5-sulfanylacetamide (4-sulfamoylphenyl ethyl) Not reported N/A
13a () Phenylhydrazinylidene-cyanoacetamide 4-Methylphenyl, N-(4-sulfamoylphenyl) Synthetic intermediate
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone 2-Phenyl, acetamide (ethylamino) Anti-inflammatory (moderate)
Triazole-sulfanyl acetamides () 1,2,4-Triazole Furan-2-yl, sulfanyl-acetamide Anti-exudative (10 mg/kg)
Oxadiazole-indole acetamides () 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl-acetamide Synthetic intermediate

Biological Activity

The compound 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazoquinazoline core with a sulfanyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C22H24N4O3S
Molecular Weight 424.52 g/mol
CAS Number 852691-85-1

Antimicrobial Activity

Recent studies have shown that imidazoquinazolines possess significant antimicrobial properties. For instance, derivatives of imidazoquinazolines have been evaluated for their efficacy against various bacterial strains. The compound has demonstrated notable inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungi.

A study reported that modifications to the phenyl ring significantly influenced the antimicrobial potency, with electron-donating groups enhancing activity compared to electron-withdrawing groups .

Antiviral Activity

The antiviral potential of imidazoquinazolines has been explored extensively. The compound has been tested against several viral strains including HSV and FCoV. In vitro assays indicated that the compound exhibited cytotoxic effects on viral replication pathways, suggesting it may inhibit viral entry or replication mechanisms.

In particular, compounds related to this structure have shown promising results against HSV with IC50 values in the low micromolar range, indicating a strong potential for development as antiviral agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has highlighted its ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

A comparative study on similar imidazoquinazoline derivatives indicated that those with specific substituents at the 4-position on the phenyl ring exhibited enhanced anticancer activity. For example, compounds with hydroxyl or methoxy groups showed increased potency against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazoquinazolines. Key findings include:

  • Substituent Effects :
    • Electron-donating groups (e.g., -OCH₃) enhance activity.
    • Electron-withdrawing groups (e.g., -Cl) reduce efficacy.
  • Core Modifications :
    • Alterations to the imidazoquinazoline core can lead to variations in potency; for instance, introducing additional aromatic rings has been shown to improve activity against certain targets .

Case Study 1: Antiviral Efficacy

A recent study evaluated a series of imidazoquinazolines against HSV strains. The compound demonstrated significant antiviral activity with an IC50 value of 6.3 µg/100 µL against HSV-1, indicating its potential as a therapeutic agent in treating viral infections .

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer cell lines, derivatives of the compound were found to induce apoptosis effectively. The presence of hydroxyl substituents was correlated with enhanced cytotoxicity, suggesting that further modifications could lead to more potent anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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